2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC13561688
Molecular Formula: C15H14ClN
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H14ClN |
---|---|
Molecular Weight | 243.73 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline |
Standard InChI | InChI=1S/C15H14ClN/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 |
Standard InChI Key | BQYNICOEUCGJHA-UHFFFAOYSA-N |
SMILES | C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline features a fused bicyclic system comprising a benzene ring condensed with a piperidine-like ring. The chlorine atom at the para position of the phenyl group introduces electronic asymmetry, influencing both reactivity and intermolecular interactions . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₄ClN | |
Molecular Weight | 243.74 g/mol | |
CAS Registry Number | 77671-12-6 | |
Density | 1.25 g/cm³ (predicted) |
The compound’s planar aromatic system facilitates π-π stacking with biological targets, while the chlorine atom enhances lipophilicity, potentially improving blood-brain barrier permeability .
Spectroscopic Characterization
¹H NMR analysis (400 MHz, CDCl₃) reveals distinct signals for the tetrahydroisoquinoline core and chlorophenyl group:
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Aromatic protons: δ 7.26–7.13 (6H, m), corresponding to the benzene and chlorophenyl rings .
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Methylene groups: δ 3.54 (2H, t, J = 5.9 Hz) and 2.99 (2H, t, J = 5.8 Hz), indicative of the –CH₂–N–CH₂– backbone .
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Chlorine substituent: The para-chloro group causes deshielding of adjacent protons, observed as a multiplet at δ 6.92–6.86 .
X-ray diffraction studies of analogous THIQs show bond lengths of 1.39–1.42 Å for C–N and 1.76–1.79 Å for C–Cl, consistent with sp² hybridization at nitrogen and moderate electronegativity effects .
Synthesis and Optimization
Bischler-Nepieralski Cyclization
The Bischler-Nepieralski reaction remains a cornerstone for THIQ synthesis. For 2-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline, β-phenylethylamine derivatives undergo cyclization in the presence of POCl₃ or P₂O₅, followed by reduction with NaBH₄ . A typical procedure involves:
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Acylation: N-Acyl-β-phenylethylamine (1.0 equiv) reacts with 4-chlorobenzoyl chloride (1.2 equiv) in dry dichloromethane.
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Cyclization: Treatment with P₂O₅ at 80°C for 6 hours yields 3,4-dihydroisoquinoline intermediates.
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Reduction: Sodium cyanoborohydride in methanol reduces the dihydro intermediate to the tetrahydro form, achieving 51–61% isolated yield .
Reductive Amination Approach
An alternative route employs palladium-catalyzed ethoxyvinylation and reductive N-alkylation :
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Reductive amination: 2-Bromobenzylamine reacts with 4-chloroacetophenone under H₂/Pd-C, forming a secondary amine.
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Suzuki coupling: Ethoxyvinyl pinacolboronate introduces the vinyl group at the ortho position.
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Cyclization: Triethylsilane and trifluoroacetic acid (TFA) mediate intramolecular reductive amination, yielding the target compound in 65–70% efficiency .
Table 2. Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Bischler-Nepieralski | 51–61 | ≥95 | Scalability for bulk synthesis |
Reductive amination | 65–70 | ≥98 | Stereochemical control |
Pharmacological Profile and Structure-Activity Relationships (SAR)
Antitumor Activity
While direct data for 2-(4-chlorophenyl)-THIQ are scarce, analogs like 1-(2-((4-chlorophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-THIQ show IC₅₀ values of 2.1–4.3 μM against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The chlorine atom enhances cytotoxicity by stabilizing DNA adducts and inhibiting topoisomerase II .
Neuropharmacological Effects
THIQs with para-substituted aryl groups demonstrate affinity for σ-1 receptors (Kᵢ = 120 nM), implicating potential in treating neurodegenerative disorders . Molecular docking studies suggest the chlorine atom forms a halogen bond with Tyr206 in the receptor’s binding pocket .
Comparative Analysis with Structural Analogs
Table 4.1 Substituent Effects on Biological Activity
Compound | Substituent | Antitumor IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
---|---|---|---|
2-(4-Chlorophenyl)-THIQ | Cl (para) | Data pending | 32–64 |
2-(4-Methoxyphenyl)-THIQ | OMe (para) | 8.2 | 128 |
2-(4-Trifluoromethyl)-THIQ | CF₃ (para) | 3.7 | 16 |
Electron-withdrawing groups (e.g., Cl, CF₃) enhance cytotoxicity but reduce microbial selectivity compared to electron-donating substituents (e.g., OMe) .
Applications and Future Directions
2-(4-Chlorophenyl)-THIQ’s versatility positions it as a candidate for drug discovery pipelines. Current research priorities include:
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